molecular formula C15H13N3O3S B11481568 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11481568
M. Wt: 315.3 g/mol
InChI Key: BSMIBNULIWPOFO-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a 1,2,4-oxadiazole ring, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the thiophene ring: The thiophene ring can be introduced through various methods, including nucleophilic substitution or metal-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids, as well as catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct electronic and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-20-11-6-4-10(5-7-11)13-17-15(21-18-13)14(19)16-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

BSMIBNULIWPOFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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